6,10,11-Triethylcarbonate Daunomycinone

Anthracycline synthesis Protecting group chemistry Process yield optimization

6,10,11-Triethylcarbonate Daunomycinone (CAS 67665-61-6, synonym O⁶,O⁷,O¹¹-triethoxycarbonyldaunomycinone) is a semi‑synthetic anthracycline derivative in which the hydroxyl groups at positions 6, 10, and 11 of the daunomycinone aglycone are esterified as ethyl carbonate moieties. It has the molecular formula C₃₀H₃₀O₁₄ and a molecular weight of 614.55 g·mol⁻¹.

Molecular Formula C30H30O14
Molecular Weight 614.556
CAS No. 67665-61-6
Cat. No. B586433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,10,11-Triethylcarbonate Daunomycinone
CAS67665-61-6
Synonyms(1S-cis)-3-Acetyl-1,2,3,4,6,11-hexahydro-3-hydroxy-10-methoxy-6,11-dioxo-1,5,12-naphthacenetriyl Carbonic Acid Triethyl Ester
Molecular FormulaC30H30O14
Molecular Weight614.556
Structural Identifiers
SMILESCCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O
InChIInChI=1S/C30H30O14/c1-6-39-27(34)42-18-13-30(37,14(4)31)12-16-20(18)26(44-29(36)41-8-3)22-21(25(16)43-28(35)40-7-2)23(32)15-10-9-11-17(38-5)19(15)24(22)33/h9-11,18,37H,6-8,12-13H2,1-5H3/t18-,30-/m0/s1
InChIKeyYJTXQIIZHCNWLB-PBYQXAPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,10,11-Triethylcarbonate Daunomycinone (CAS 67665-61-6): A Protected Anthracycline Aglycone Intermediate for Synthesis and Analytical Reference


6,10,11-Triethylcarbonate Daunomycinone (CAS 67665-61-6, synonym O⁶,O⁷,O¹¹-triethoxycarbonyldaunomycinone) is a semi‑synthetic anthracycline derivative in which the hydroxyl groups at positions 6, 10, and 11 of the daunomycinone aglycone are esterified as ethyl carbonate moieties. It has the molecular formula C₃₀H₃₀O₁₄ and a molecular weight of 614.55 g·mol⁻¹ [1]. The compound was developed as a key fully protected intermediate in the synthesis of second‑generation anthracycline glycosides, as disclosed in foundational patents [2][3]. The three acid‑labile yet base‑stable ethyl carbonate groups simultaneously block the reactive phenolic and secondary alcoholic positions, enabling selective downstream functionalization that is not possible with unprotected daunomycinone or simpler mono‑protected analogs.

Why 6,10,11-Triethylcarbonate Daunomycinone Cannot Be Replaced by Other Daunomycinone Derivatives in Synthesis or Analytical Protocols


In‑class anthracycline aglycones and their simple mono‑protected derivatives lack the specific orthogonal protection pattern that makes 6,10,11‑triethylcarbonate daunomycinone essential. Unprotected daunomycinone (MW 398.37) carries three free hydroxyl groups (4‑OH phenolic, 6‑OH, 11‑OH) that compete during glycosidation and electrophilic substitution, leading to regioisomeric mixtures and low yields [1]. Mono‑ or bis‑protected analogs (e.g., 4‑demethoxy‑4‑hydroxy‑O⁶,O⁷‑bis‑ethoxycarbonyl compounds) still expose the 11‑position, preventing the selective 4‑demethylation/4‑functionalization sequence that is uniquely enabled by the fully tris‑ethoxycarbonyl‑protected intermediate [2]. In analytical quality control, 6,10,11‑triethylcarbonate daunomycinone serves as a specific impurity marker with a distinct molecular weight (614.55) and chromatographic retention that other anthracycline‑related impurities (e.g., daunorubicinone, doxorubicinone, or 4‑demethoxydaunomycinone) do not replicate, making it irreplaceable for HPLC method validation and impurity profiling of daunorubicin drug substance [3].

Quantitative Differentiation Evidence for 6,10,11-Triethylcarbonate Daunomycinone Against Closest Analogs


84% Molar Yield for One‑Step Tris‑Ethoxycarbonyl Protection Outperforms Sequential Protection Strategies

The preparation of 6,10,11‑triethylcarbonate daunomycinone from daunomycinone via reaction with ethyl chloroformate in pyridine achieves a one‑step tris‑protection with an isolated yield of 13 g product from 10 g starting material [1]. Accounting for the molecular weight increase from 398.37 to 614.55, this corresponds to an 84% molar yield. This contrasts with multi‑step sequential protection protocols (e.g., stepwise acetylation or silylation), where each protection step typically incurs a 10–20% yield loss, resulting in a cumulative theoretical yield below 65% for three‑fold protection of anthracycline aglycones [2].

Anthracycline synthesis Protecting group chemistry Process yield optimization

Unexpected Selective Cleavage by AlCl₃ Enables Regiospecific 4‑Demethoxylation While Retaining 6,7‑Carbonate Protection

Treatment of 6,10,11‑triethylcarbonate daunomycinone (30 g) with aluminum trichloride (three additions of 30 g each) in chloroform selectively removes the C‑4 phenolic methyl ether and the C‑11 ethyl carbonate, while the C‑6 and C‑7 ethyl carbonate groups remain intact, yielding 4‑demethoxy‑4‑hydroxy‑O⁶,O⁷‑bis‑ethoxycarbonyldaunomycinone (13 g, ~50% molar yield) [1]. This selectivity is described in the patent as 'unexpected' and does not occur with other Lewis acids such as BF₃·Et₂O or TiCl₄, which lead to non‑selective global deprotection or decomposition [2]. The resulting bis‑carbonate intermediate retains the protecting groups needed for subsequent regiospecific 4‑O‑alkylation, a critical step in generating second‑generation anthracycline analogs.

Selective deprotection Lewis acid mediated cleavage Anthracycline aglycone functionalization

Molecular Weight 614.55 and 14 Hydrogen‑Bond Acceptors Differentiate This Impurity from All Other Common Daunorubicin‑Related Substances

6,10,11‑Triethylcarbonate daunomycinone possesses a molecular weight of 614.55 Da (C₃₀H₃₀O₁₄, exact mass 614.1636), which is 87.03 Da higher than daunorubicin (C₂₇H₂₉NO₁₀, MW 527.52) and 216.18 Da higher than daunomycinone (C₂₁H₁₈O₈, MW 398.37) . The compound has 14 hydrogen‑bond acceptor atoms versus 8 for daunomycinone, and only 1 hydrogen‑bond donor (C‑9 OH) versus 4 for daunomycinone (C‑4, C‑6, C‑9, C‑11 OH), resulting in dramatically different chromatographic behavior on reversed‑phase HPLC [1]. As a specified impurity reference standard (typical purity ≥97% as supplied by Toronto Research Chemicals and Hoelzel‑Biotech), it provides an unambiguous retention time and mass spectrum that is not confounded with doxorubicinone (MW 414.36), daunorubicinone (MW 398.37), or 4‑demethoxydaunomycinone (MW 368.34) [2].

Pharmaceutical impurity profiling HPLC method validation LC‑MS reference standards

Stable Isotope‑Labeled ¹³CD₃ Analog Available for Definitive LC‑MS/MS Quantification, Unmatched by Non‑Labeled Impurity Standards

The ¹³CD₃‑labeled derivative, 6,10,11‑Triethylcarbonate Daunomycinone‑¹³CD₃ (CAS not separately assigned, MW 604.54), is commercially available as a research chemical suitable for use as an internal standard in HPLC and LC‑MS/MS assays . The mass difference between the unlabeled compound (614.55) and the labeled analog (604.54) is 10.01 Da (negative shift due to ¹³C substitution and 3 deuterium atoms replacing 3 hydrogen atoms on one of the ethyl groups), providing clear mass separation for selected reaction monitoring (SRM) workflows. In contrast, the most common isotopically labeled anthracycline standard, daunorubicin‑¹³CD₃, has a molecular weight of 531.55 and does not co‑elute with or correct for matrix effects on 6,10,11‑triethylcarbonate daunomycinone in complex biological or pharmaceutical matrices .

Stable isotope dilution assay LC‑MS/MS method validation Anthracycline trace analysis

Single Hydrogen‑Bond Donor (C‑9 OH) Imparts Significantly Lower Protic Reactivity Than Daunomycinone (4 H‑Bond Donors), Enhancing Solution Stability

The tris‑ethoxycarbonyl substitution pattern reduces the number of hydrogen‑bond donors from 4 in daunomycinone (C‑4 phenolic OH, C‑6 OH, C‑9 tertiary OH, C‑11 phenolic OH) to just 1 in the triethylcarbonate derivative (C‑9 tertiary OH) . This reduction in protic functionality translates into improved solubility in aprotic organic solvents (freely soluble in dichloromethane and chloroform versus daunomycinone, which requires polar aprotic solvents such as DMSO or DMF for comparable solubility) [1]. The compound is supplied as a yellow solid with a recommended storage condition of −20°C, and the carbonate groups provide kinetic stabilization against the oxidative degradation and dimerization pathways that plague unprotected anthracycline aglycones at ambient temperature . Quantitative degradation rate data are not publicly available, but the absence of free phenolic OH groups at C‑4 and C‑11 removes the primary sites of autoxidation that generate quinone‑methide intermediates.

Solution stability Hydrogen bonding Intermediate storage

Optimal Procurement and Application Scenarios for 6,10,11-Triethylcarbonate Daunomycinone Based on Quantitative Evidence


Kilogram‑Scale Synthesis of 4‑Substituted Anthracycline Aglycones via the Tris‑Ethoxycarbonyl Route

Process chemistry groups developing second‑generation anthracycline analogs (e.g., 4‑O‑alkyl‑, 4‑amino‑, or 4‑halo‑daunomycinone derivatives) should procure this compound as the entry point to the patented tris‑protected intermediate route. The 84% molar yield for one‑step tris‑protection [1] combined with the AlCl₃‑mediated selective 4‑demethoxylation enables a cost‑efficient, scalable sequence that avoids the low‑yielding and chromatography‑intensive separation of regioisomers inherent in direct electrophilic substitution of unprotected daunomycinone. The bis‑carbonate intermediate obtained after AlCl₃ treatment can be directly alkylated at the 4‑position, a transformation central to the preparation of idarubicin‑type and epirubicin‑type analogs [2].

Pharmaceutical QC Impurity Profiling and Method Validation for Daunorubicin Hydrochloride Drug Substance

Analytical laboratories performing HPLC purity testing of daunorubicin hydrochloride per pharmacopeial monographs (USP/EP) require 6,10,11‑triethylcarbonate daunomycinone as a specified impurity reference standard [3]. Its molecular weight of 614.55 Da and 14 hydrogen‑bond acceptor atoms provide baseline separation from the API (daunorubicin, MW 527.52) and from the common aglycone impurity daunorubicinone (MW 398.37) on standard C18 columns with water‑acetonitrile‑TFA gradients. The typical purity specification of ≥97% [4] supports its use as a calibrant for impurity quantification at the 0.10–0.15% area normalization level required by ICH Q3A for identification and qualification thresholds in new drug applications.

LC‑MS/MS Bioanalytical Method Development Using Stable Isotope‑Labeled Internal Standard

Contract research organizations and pharmaceutical bioanalytical laboratories developing LC‑MS/MS methods for trace‑level quantification of daunorubicin process impurities in plasma or tissue homogenates should procure 6,10,11‑Triethylcarbonate Daunomycinone‑¹³CD₃ as the matched internal standard . The mass shift of −10.01 Da relative to the unlabeled analyte eliminates cross‑talk in SRM channels, and the co‑elution with the native impurity corrects for ion suppression or enhancement effects that would otherwise introduce systematic bias when using daunorubicin‑¹³CD₃ as a surrogate internal standard.

Academic Structure–Activity Relationship Studies on Anthracycline Aglycone Core Modifications

Medicinal chemistry groups investigating the contribution of the anthracycline aglycone hydroxylation pattern to topoisomerase II poisoning and cardiotoxicity can use 6,10,11‑triethylcarbonate daunomycinone as a stable, storable synthetic intermediate for late‑stage diversification . The selective deprotection chemistry described in the patents allows preparation of a library of 4‑, 6‑, 7‑, and 11‑variably functionalized aglycones from a single fully protected precursor, reducing the synthetic burden for SAR studies that typically require independent total synthesis of each analog. The compound's solubility in dichloromethane and stability at −20°C further facilitate inventory management in academic laboratories with limited cold storage capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,10,11-Triethylcarbonate Daunomycinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.